molecular formula C12H17NO4S B2891668 (2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448060-18-1

(2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2891668
CAS No.: 1448060-18-1
M. Wt: 271.33
InChI Key: RWVKXXVJBZEHTN-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone: is an organic compound that combines a furan ring with a pyrrolidine moiety, linked through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methylsulfonyl group on the pyrrolidine ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the furan and pyrrolidine rings.

Mechanism of Action

The mechanism by which (2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The furan ring could participate in π-π interactions, while the pyrrolidine moiety could engage in hydrogen bonding or ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone: can be compared with other furan or pyrrolidine derivatives, such as:

Uniqueness

What sets this compound apart is the combination of the furan and pyrrolidine rings with a methanone linkage, providing a unique set of chemical properties and reactivity patterns. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-8-6-11(9(2)17-8)12(14)13-5-4-10(7-13)18(3,15)16/h6,10H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVKXXVJBZEHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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